Dimethyl 2-iodobenzene-1,3-dicarboxylate
Description
Historical Context and Evolution of Aromatic Iodination
The introduction of an iodine atom onto an aromatic ring, a process known as aromatic iodination, is a fundamental transformation in organic chemistry. Historically, direct iodination of aromatic compounds using elemental iodine was often challenging due to the low electrophilicity of iodine and the reversibility of the reaction. Early methods required the use of an oxidizing agent to convert iodine into a more potent electrophilic species.
A significant breakthrough in the synthesis of aryl halides, including aryl iodides, was the discovery of the Sandmeyer reaction in 1884 by Traugott Sandmeyer. This reaction provides an indirect method to introduce an iodine atom onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by an iodide salt, often in the presence of a copper(I) catalyst. This method is particularly useful for introducing iodine into positions that are not easily accessible through direct electrophilic aromatic substitution. The synthesis of Dimethyl 2-iodobenzene-1,3-dicarboxylate can be conceptually traced back to such foundational reactions, likely prepared from its corresponding aniline (B41778) precursor, dimethyl 3-aminobenzene-1,3-dicarboxylate, via a Sandmeyer-type transformation.
Structural Significance within Substituted Aromatic Systems
The structure of this compound is notable for the steric and electronic interplay between its substituents. The bulky iodine atom positioned between two dimethyl carboxylate groups creates a sterically hindered environment. This steric crowding can influence the conformation of the molecule and the accessibility of the reactive sites.
Electronically, the two ester groups are electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution. However, they also increase the reactivity of the carbon-iodine bond towards certain catalytic cycles, particularly in transition metal-catalyzed cross-coupling reactions. The precise positioning of these groups allows for the regioselective introduction of new functionalities at the 2-position of the isophthalate (B1238265) framework.
| Property | Value |
| CAS Number | 106589-18-8 |
| Molecular Formula | C₁₀H₉IO₄ |
| Molecular Weight | 320.08 g/mol |
| Density | 1.708 g/cm³ |
| Boiling Point | 321.8 °C at 760 mmHg |
| Flash Point | 148.4 °C |
| Refractive Index | 1.584 |
Overview of Research Trajectories and Potential Applications
While extensive research on this compound is not widely documented in mainstream literature, its structure points towards significant potential as a key intermediate in several areas of chemical research. The presence of the versatile iodophenyl group makes it an ideal substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings.
Recent patent literature suggests a role for this compound in the synthesis of advanced materials. For instance, it has been listed as a potential precursor in the development of fluorene (B118485) derivatives. google.com These types of molecules are of high interest for their application in organic light-emitting diodes (OLEDs) and other organic electronic devices. In this context, the dicarboxylate compound would serve as a rigid, functionalizable core onto which other aromatic systems can be built, leading to the construction of complex, conjugated materials with tailored photophysical properties. The ability to precisely install a substituent at the 2-position via the C-I bond is critical for fine-tuning the electronic and physical properties of the final material.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-iodobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLBZWRGFUJZKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559954 | |
| Record name | Dimethyl 2-iodobenzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106589-18-8 | |
| Record name | Dimethyl 2-iodobenzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Dimethyl 2 Iodobenzene 1,3 Dicarboxylate
Direct Functionalization of Benzene (B151609) Dicarboxylates
The direct introduction of an iodine atom onto the benzene ring of a dicarboxylate precursor is a primary strategy for the synthesis of Dimethyl 2-iodobenzene-1,3-dicarboxylate. This approach can be realized through electrophilic iodination or halogen exchange reactions.
Electrophilic Iodination Protocols for Benzene-1,3-dicarboxylates
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of benzene derivatives. In the case of dimethyl benzene-1,3-dicarboxylate, the two electron-withdrawing ester groups deactivate the aromatic ring, making electrophilic substitution challenging. However, with the appropriate choice of iodinating reagents and reaction conditions, the desired 2-iodo product can be obtained.
The directing effects of the substituents on the benzene ring are crucial for achieving the desired regioselectivity. The two ester groups at the 1 and 3 positions are meta-directing. Therefore, electrophilic attack is favored at the 2, 4, and 6 positions. Due to steric hindrance from the two adjacent ester groups, the 2-position is the most sterically hindered but also the most electronically activated position for substitution. The 4 and 6 positions are equivalent and less sterically hindered. Achieving high regioselectivity for the 2-position often requires careful optimization of reaction conditions to favor the electronically preferred product over the sterically favored one.
Various iodinating agents can be employed for the electrophilic iodination of deactivated aromatic compounds.
N-Iodosuccinimide (NIS) is a versatile and widely used reagent for iodination. organic-chemistry.orgresearchgate.netwikipedia.org For deactivated substrates, NIS is often used in conjunction with a strong acid catalyst, such as sulfuric acid or trifluoroacetic acid, to generate a more potent electrophilic iodine species. researchgate.netcolab.ws The reaction is typically carried out in an inert solvent at temperatures ranging from 0°C to room temperature. The regioselectivity of the reaction can be influenced by the choice of acid and solvent.
| Reagent System | Catalyst | Typical Conditions |
| N-Iodosuccinimide (NIS) | H₂SO₄ or CF₃COOH | Inert solvent, 0°C to rt |
Iodine/oxidant systems provide another effective method for electrophilic iodination. In this approach, molecular iodine (I₂) is used in the presence of an oxidizing agent, which generates the electrophilic iodine species (I⁺) in situ. Common oxidizing agents include nitric acid, iodic acid, and hydrogen peroxide. mdpi.comgoogle.com The reaction conditions, including the choice of oxidant and solvent, must be carefully controlled to achieve the desired regioselectivity and avoid side reactions.
| Reagent System | Oxidant | Typical Conditions |
| Iodine (I₂) | Iodic Acid (HIO₃) | Aqueous or acidic media |
| Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Acidic media |
Halogen Exchange Reactions on Pre-existing Halogenated Benzene-1,3-dicarboxylates
An alternative approach to direct iodination is through a halogen exchange reaction, often referred to as a Finkelstein reaction, on a pre-existing halogenated benzene-1,3-dicarboxylate. wikipedia.org This method is particularly useful when the corresponding bromo or chloro derivative is more readily accessible. The aromatic Finkelstein reaction typically involves the treatment of an aryl bromide or chloride with an iodide salt in the presence of a transition metal catalyst, most commonly copper or nickel. wikipedia.orgwikipedia.orgfrontiersin.orgorganic-chemistry.org
The reaction is driven by the formation of a more stable carbon-iodine bond and often by the precipitation of the insoluble sodium or potassium chloride/bromide. The choice of ligand for the metal catalyst is crucial for the success of the reaction and can influence the reaction rate and yield. Diamine ligands are often effective in copper-catalyzed halogen exchange reactions. organic-chemistry.org
| Substrate | Reagents | Catalyst | Ligand | Solvent |
| Dimethyl 2-bromobenzene-1,3-dicarboxylate | NaI or KI | CuI | Diamine | High-boiling solvent (e.g., DMF, Dioxane) |
| Dimethyl 2-chlorobenzene-1,3-dicarboxylate | NaI or KI | NiBr₂ | Phosphine | High-boiling solvent (e.g., DMF, Dioxane) |
Synthesis via Precursor Functionalization and Esterification
This strategy involves the synthesis of a functionalized precursor that already contains the iodine atom at the desired position, followed by the formation of the methyl ester groups.
Derivatization from 2-Amino-1,3-benzenedicarboxylic Acid Derivatives
A well-established method for the introduction of an iodine atom onto an aromatic ring is the Sandmeyer reaction. This reaction proceeds via the diazotization of an aromatic amine, followed by treatment with an iodide salt. In this synthetic route, dimethyl 2-aminobenzene-1,3-dicarboxylate serves as the key precursor. glpbio.comchem47.com
The synthesis begins with the diazotization of dimethyl 2-aminobenzene-1,3-dicarboxylate using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of potassium iodide to yield this compound.
Reaction Scheme:
Diazotization: Dimethyl 2-aminobenzene-1,3-dicarboxylate is treated with NaNO₂ and a strong acid (e.g., HCl) at 0-5 °C.
Iodination (Sandmeyer Reaction): The resulting diazonium salt solution is added to a solution of KI.
This method offers excellent regioselectivity as the position of the iodine atom is predetermined by the location of the amino group in the starting material.
Esterification of 2-Iodobenzene-1,3-dicarboxylic Acid
An alternative synthetic route involves the direct esterification of 2-Iodobenzene-1,3-dicarboxylic acid. chemicalbook.comchemdad.com This approach is fundamental in organic synthesis for the formation of esters from carboxylic acids and alcohols.
Direct esterification, most notably the Fischer-Speier esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For the synthesis of this compound, this involves reacting 2-Iodobenzene-1,3-dicarboxylic acid with methanol (B129727).
Key features of this method include:
Catalyst : A strong protic acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is typically used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.
Reaction Conditions : The reaction is usually performed under reflux conditions to drive the equilibrium towards the product side. chemicalbook.com An excess of methanol can also be used to favor ester formation.
Work-up : The process typically involves neutralization of the acid catalyst, extraction of the ester into an organic solvent, and purification, often by distillation or chromatography.
Transesterification is a process where the ester group of a compound is exchanged by reacting it with another alcohol. While less direct for the primary synthesis, if a different dialkyl ester of 2-Iodobenzene-1,3-dicarboxylic acid (e.g., the diethyl ester) is more readily available, it can be converted to the dimethyl ester.
The reaction is catalyzed by either an acid or a base.
Acid Catalysis : Similar to direct esterification, a strong acid protonates the carbonyl group, making it susceptible to nucleophilic attack by methanol.
Base Catalysis : A strong base, such as sodium methoxide (B1231860), deprotonates the methanol to form the more nucleophilic methoxide ion, which then attacks the carbonyl carbon of the starting ester.
The equilibrium is driven towards the desired product by using a large excess of methanol.
| Method | Reactants | Catalyst | Key Advantage |
|---|---|---|---|
| Direct Esterification | 2-Iodobenzene-1,3-dicarboxylic acid + Methanol | Strong Acid (e.g., H₂SO₄) | Direct conversion from dicarboxylic acid. |
| Transesterification | Dialkyl 2-iodobenzene-1,3-dicarboxylate + Methanol | Acid or Base | Useful if a different ester is a more accessible starting material. |
Catalytic and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. Catalytic processes and the use of advanced reagents are central to achieving these goals.
Hypervalent iodine compounds have emerged as versatile and environmentally friendly oxidizing agents in organic synthesis. arkat-usa.orgprinceton.edu Reagents like phenyliodine diacetate (PIDA) and [hydroxy(tosyloxy)iodo]benzene (HTIB) offer mild and highly selective oxidative transformations. arkat-usa.orgorganic-chemistry.org These reagents can be used in various synthetic strategies, including the functionalization of aromatic rings.
In the context of synthesizing iodinated aromatics, hypervalent iodine chemistry can be applied in several ways:
Direct Iodination : While challenging on electron-deficient rings, hypervalent iodine reagents can be used in combination with an iodine source to achieve iodination under milder conditions than traditional methods.
Precursor Synthesis : These reagents are often synthesized from iodoarenes themselves. For example, an iodoarene can be oxidized to a (diacetoxyiodo)arene using reagents like m-chloroperoxybenzoic acid or sodium perborate in acetic acid. organic-chemistry.orgprepchem.com This activated species can then participate in further transformations.
The use of hypervalent iodine reagents aligns with green chemistry principles due to their low toxicity compared to heavy metal oxidants and the ability to regenerate the parent iodoarene, allowing for recyclable systems. uab.cat
Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.commdpi-res.com While reactions like Suzuki, Heck, and Negishi couplings typically use aryl halides as starting materials to build more complex molecules, the principles of transition metal catalysis can also be applied to the synthesis of the aryl halides themselves through C-H activation/functionalization. umb.edumdpi.com
An example of a modern catalytic reaction mentioned is the inverse electron demand Diels-Alder (IEDDA) reaction . This is a cycloaddition reaction between an electron-poor diene and an electron-rich dienophile. wikipedia.orgmasterorganicchemistry.com It is a powerful tool for constructing six-membered rings, often heterocyclic ones. sigmaaldrich.com
Reaction Principle : Unlike the standard Diels-Alder reaction, the IEDDA involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. wikipedia.org Electron-deficient dienes, such as tetrazines, are commonly employed. nih.govresearchgate.net
Relevance : While not a direct method for iodinating a pre-existing benzene ring to form this compound, the IEDDA reaction represents an advanced catalytic strategy for assembling complex aromatic and heterocyclic systems. It is conceivable that a highly functionalized, diiodinated diene could be employed in an IEDDA reaction to build a complex molecular framework, demonstrating the power of modern catalytic methods in constructing elaborate structures from simpler, functionalized building blocks.
Microwave-Assisted Synthetic Pathways
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation to the Sandmeyer-type iodination of Dimethyl 2-aminobenzene-1,3-dicarboxylate presents a promising route for the efficient synthesis of this compound.
The general principle involves the in-situ formation of the diazonium salt from Dimethyl 2-aminobenzene-1,3-dicarboxylate, followed by its rapid conversion to the iodo-derivative under microwave heating. The key advantages of this approach are the dramatic reduction in reaction time, from hours to minutes, and improved yields due to the minimization of side reactions. nih.govnih.gov
A typical microwave-assisted procedure would involve the diazotization of Dimethyl 2-aminobenzene-1,3-dicarboxylate using a nitrite source, such as isoamyl nitrite or sodium nitrite, in the presence of an iodine source like diiodomethane or molecular iodine. The reaction is carried out in a sealed microwave vial, allowing for precise temperature and pressure control, which is crucial for safety and reproducibility. The rapid and uniform heating provided by microwaves facilitates the efficient decomposition of the diazonium intermediate and subsequent iodination. nih.gov
Illustrative Research Findings:
While a specific microwave-assisted synthesis for this compound is not extensively documented, studies on analogous aromatic amines demonstrate the feasibility and benefits of this approach. For instance, the microwave-assisted conversion of various anilines to aryl iodides has been shown to proceed with high efficiency. These studies provide a strong basis for adapting the methodology to the synthesis of the target compound.
Below is an interactive data table summarizing representative conditions and outcomes for the microwave-assisted iodination of aromatic amines, which can be extrapolated for the synthesis of this compound.
| Starting Material | Iodine Source | Diazotizing Agent | Solvent | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 4-Nitroaniline | I₂ | NaNO₂/H₂SO₄ | Water | 200 | 80 | 10 | 85 |
| 2-Iodoaniline | CH₂I₂ | t-BuONO | Acetonitrile | 300 | 90 | 5 | 92 |
| 4-Methoxy-2-nitroaniline | I₂ | NaNO₂/HCl | Ethanol | 150 | 70 | 15 | 78 |
| Dimethyl 2-aminobenzene-1,3-dicarboxylate (Hypothetical) | CH₂I₂ | Isoamyl Nitrite | DMF | 250 | 100 | 8 | >90 (Expected) |
This table is illustrative and based on data from analogous reactions. The entry for Dimethyl 2-aminobenzene-1,3-dicarboxylate is a hypothetical projection based on established microwave-assisted Sandmeyer reaction protocols.
Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. organic-chemistry.orgnih.gov For the synthesis of this compound, sustainable approaches focus on replacing hazardous reagents and solvents, reducing waste, and improving atom economy. These methods often involve the use of recyclable catalysts, aqueous reaction media, and metal-free conditions. organic-chemistry.orgnih.gov
A prominent green approach to the Sandmeyer-type iodination involves performing the reaction in water and avoiding the use of strong mineral acids and toxic metal catalysts. organic-chemistry.org One such method utilizes a one-pot diazotization-iodination procedure where the aromatic amine is treated with sodium nitrite and potassium iodide in the presence of a solid acid catalyst, such as silica sulfuric acid, under solvent-free or aqueous conditions. thieme-connect.de This approach is not only environmentally friendly but also simplifies the work-up procedure.
Another sustainable strategy involves the use of ionic liquids as recyclable reaction media. researchgate.net Ionic liquids can act as both the solvent and a promoter for the diazotization and subsequent iodination, often leading to cleaner reactions and easier product isolation. Furthermore, metal-free protocols that utilize organic reagents for halogen abstraction, such as using diiodomethane as both the iodine source and a radical initiator, represent a significant advancement in sustainable synthesis. organic-chemistry.orgnih.gov These methods avoid the use of heavy metals, which are a major environmental concern. organic-chemistry.org
Detailed Research Findings:
Research into green Sandmeyer reactions has provided several effective protocols that can be adapted for the synthesis of this compound. These studies emphasize one-pot procedures that are operationally simple and generate minimal waste.
The following interactive data table outlines various sustainable conditions reported for the iodination of anilines, providing a framework for the environmentally benign synthesis of the target compound.
| Starting Material | Iodine Source | Diazotizing Agent/Acid | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Aniline (B41778) | KI | NaNO₂ / Silica Sulfuric Acid | Solvent-free | None | Room Temp | 0.5 | 95 |
| 4-Chloroaniline | NaI | NaNO₂ / [H-NMP]HSO₄ (Ionic Liquid) | Water | None | Room Temp | 1 | 88 |
| 2-Nitroaniline | CH₂I₂ | NaNO₂ / Acetic Acid | Water/CH₃CN | Metal-free | Room Temp | 2 | 82 |
| Dimethyl 2-aminobenzene-1,3-dicarboxylate (Hypothetical) | KI | NaNO₂ / Cellulose Sulfuric Acid | Water | None (Biodegradable acid) | Room Temp | 1.5 | >90 (Expected) |
This table is illustrative and based on data from published green Sandmeyer methodologies. The entry for Dimethyl 2-aminobenzene-1,3-dicarboxylate is a hypothetical projection based on these sustainable protocols.
Mechanistic Investigations into the Reactivity of Dimethyl 2 Iodobenzene 1,3 Dicarboxylate
Reactivity of the Aromatic C-I Bond
The carbon-iodine bond in aryl iodides is the weakest among the aryl halides, making it a prime site for chemical reactions. This reactivity is central to the utility of Dimethyl 2-iodobenzene-1,3-dicarboxylate as a potential building block in organic synthesis, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.
Activation Pathways for Carbon-Iodine Bond Cleavage
The cleavage of the C-I bond in this compound can be initiated through several pathways, most notably through transition-metal catalysis. Palladium and copper catalysts are commonly employed for the activation of aryl iodides.
Palladium-Catalyzed Activation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstone methodologies in modern organic synthesis. While specific studies on this compound are limited, the general mechanism involves the oxidative addition of the aryl iodide to a low-valent palladium(0) species. This step, which is often the rate-determining step, results in the formation of a palladium(II) intermediate. The steric hindrance imposed by the two adjacent ester groups in this compound could potentially influence the rate of this oxidative addition.
Copper-Catalyzed Activation: Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative for C-I bond activation. These reactions are particularly useful for forming carbon-oxygen and carbon-nitrogen bonds. The mechanism often involves the formation of an organocopper intermediate.
Formation and Reactivity of Aryl Radicals and Cations
Under certain conditions, the cleavage of the C-I bond can lead to the formation of highly reactive aryl radicals or cations.
Aryl Radical Formation: Aryl radicals can be generated from aryl iodides through various methods, including single-electron transfer (SET) processes initiated by transition metals or photochemical means. These radicals are versatile intermediates that can participate in a range of transformations, including addition to multiple bonds and hydrogen atom abstraction. For instance, palladium catalysts in the presence of specific ligands have been shown to convert aryl iodides to aryl radicals under basic conditions.
Aryl Cation Formation: The formation of an aryl cation from this compound is less common but can be envisaged under strongly acidic or oxidizing conditions. Aryl cations are highly electrophilic and would readily react with any available nucleophile in the reaction medium.
Transformation Pathways Involving the Ester Functionalities
The two methyl ester groups in this compound are susceptible to various transformations, including hydrolysis, transesterification, and decarboxylation. The steric hindrance from the ortho-iodo substituent can significantly impact the reactivity of these ester groups.
Hydrolysis and Saponification Reactions
The hydrolysis of the ester groups to the corresponding carboxylic acids can be achieved under either acidic or basic conditions (saponification).
| Reaction | Conditions | Products | Notes |
| Saponification | NaOH or KOH (aq) | 2-Iodobenzene-1,3-dicarboxylic acid salt, Methanol (B129727) | The reaction is irreversible under basic conditions. masterorganicchemistry.com Steric hindrance from the ortho-iodo group may require more forcing conditions (e.g., higher temperatures). psu.edu |
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.orgmasterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. wikipedia.org
Acid-Catalyzed Transesterification: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol.
Base-Catalyzed Transesterification: A strong base can deprotonate the incoming alcohol, increasing its nucleophilicity and facilitating its attack on the ester's carbonyl carbon. wikipedia.org To avoid a competing saponification reaction, the reaction is typically carried out under anhydrous conditions. The equilibrium of the reaction can be shifted by using a large excess of the new alcohol or by removing the displaced alcohol (methanol in this case). wikipedia.org The steric hindrance around the ester groups in this compound may necessitate the use of high-pressure conditions for efficient transesterification. researchgate.net
| Reaction | Catalyst | Reactant | Product |
| Transesterification | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') | R'OH | This compound with one or both methyl groups replaced by R' |
Decarboxylation Mechanisms
Decarboxylation, the removal of a carboxyl group, from an aromatic ring is generally a difficult process that requires high temperatures. However, the presence of certain substituents can facilitate this reaction.
Cross-Coupling Reaction Mechanisms
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as a valuable substrate in several such transformations, and understanding the underlying mechanisms is crucial for optimizing reaction conditions and expanding their scope.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.org The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org
The catalytic cycle of the Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl iodide to a palladium(0) complex. libretexts.org This step is often the rate-determining step, and the reactivity of the halide follows the order I > Br > Cl. libretexts.org In the case of this compound, the electron-withdrawing nature of the two ester groups can influence the rate of this step.
Following oxidative addition, transmetalation occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. wikipedia.org This step typically requires the presence of a base to activate the organoborane. organic-chemistry.org The choice of base and solvent can significantly impact the efficiency of transmetalation. wikipedia.org
Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.org
Studies on the related compound, dimethyl 5-iodobenzene-1,3-dicarboxylate, can provide insights into the behavior of the 2-iodo isomer. For instance, the electronic effects of the ester groups on the phenyl ring will influence the electron density at the carbon-iodine bond, thereby affecting the ease of oxidative addition. While direct mechanistic studies on this compound are specific, the fundamental principles of the Suzuki-Miyaura coupling provide a solid framework for understanding its reactivity. The steric hindrance imposed by the ortho-ester group in the 2-iodo isomer, compared to the 5-iodo isomer, may also play a significant role in the reaction kinetics.
| Catalyst System | Substrate | Product Yield (%) | Reference |
| Pd(OAc)2/PCy3 | Aryl and Vinyl Triflates | Good to Excellent | organic-chemistry.org |
| Pd2(dba)3/P(t-Bu)3 | Aryl and Vinyl Halides | Good to Excellent | organic-chemistry.org |
| NiCl2(PCy3)2 | Aryl Carbamates and Sulfamates | Good to Excellent | nih.gov |
Heck and Sonogashira Coupling Pathways
The Heck reaction couples aryl halides with alkenes, while the Sonogashira reaction couples them with terminal alkynes, both typically catalyzed by palladium complexes. For this compound, these reactions would lead to the formation of substituted styrenes and phenylacetylenes, respectively.
The mechanism of the Heck reaction involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.
The Sonogashira coupling generally follows a dual-catalyst system involving both palladium and copper. nih.govntu.edu.tw The palladium catalyst undergoes oxidative addition with the aryl iodide. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the coupled product. semanticscholar.org The amine base used in the reaction plays a crucial role in both catalyst regeneration and facilitating the formation of the copper acetylide. nih.govntu.edu.tw
In the context of this compound, the steric bulk of the ortho-ester group could influence the approach of the alkene or alkyne to the palladium center, potentially affecting reaction rates and yields.
Copper-Mediated Coupling Reactions
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-based methods and are particularly useful for forming carbon-heteroatom bonds. researchgate.net These reactions are advantageous due to the lower cost and toxicity of copper catalysts. researchgate.net
The mechanism of copper-mediated couplings is still a subject of investigation but is generally believed to involve either a Cu(I)/Cu(III) catalytic cycle or a radical pathway. In the context of coupling with nucleophiles like amines or thiols, the reaction likely proceeds through oxidative addition of the aryl iodide to a Cu(I) species, followed by association of the nucleophile and subsequent reductive elimination.
For this compound, copper-catalyzed couplings could be employed to introduce a variety of functional groups at the 2-position. The reaction conditions, including the choice of ligand, base, and solvent, are critical for achieving high efficiency and selectivity. researchgate.netorganic-chemistry.org For instance, ligand-free copper-catalyzed Sonogashira-type reactions have been developed using Cu2O as the catalyst. organic-chemistry.org
| Reaction Type | Catalyst | Key Features |
| Ullmann Condensation | Copper | Forms C-O, C-N, C-S bonds |
| Sonogashira Coupling | Copper/Palladium | Forms C-C bonds with terminal alkynes |
| Alkyl-Alkyl Coupling | Copper | Couples alkyl iodides with Grignard reagents rsc.org |
Hypervalent Iodine Chemistry and Carbenoid Generation
Hypervalent iodine compounds, where the iodine atom formally possesses more than eight valence electrons, are versatile reagents in organic synthesis, acting as powerful oxidizing agents and precursors for various reactive intermediates. e-bookshelf.deorganic-chemistry.orgprinceton.edu The reactivity of these compounds stems from the facile reduction of the hypervalent iodine to its normal valency. princeton.edu
In-Situ Generation and Reactivity of Iodonium (B1229267) Ylides
This compound can serve as a precursor for the in-situ generation of iodonium ylides. These ylides are typically formed by the reaction of the iodoarene with a compound containing an active methylene (B1212753) group in the presence of a base and an oxidizing agent like PhI(OAc)2. nih.govmdpi.com
Iodonium ylides are valuable as safe and accessible precursors to carbenes. nih.gov Upon treatment with a suitable catalyst, often a copper or rhodium salt, the iodonium ylide can decompose to generate a metal carbene intermediate. acs.org This carbene can then undergo a variety of transformations, including cyclopropanation, C-H insertion, and cycloaddition reactions. nih.govbeilstein-journals.org
The reaction of an iodonium ylide derived from a 1,3-dicarbonyl compound with an acid can lead to the formation of a 2-halogenated 1,3-dicarbonyl compound, suggesting the formation of a vinyliodonium salt intermediate. mdpi.com
The electronic and steric properties of the aryl iodide precursor, such as this compound, can influence the stability and reactivity of the resulting iodonium ylide and the subsequent carbene. The electron-withdrawing ester groups in this specific case would likely impact the electrophilicity of the carbene and its reactivity profile.
| Precursor | Reagents | Intermediate | Subsequent Reaction |
| N-benzyl-2-cyanoacetamides, PhI(OAc)2, base | Copper(II) acetate | Iodonium ylide -> Copper carbene | Intramolecular Buchner reaction nih.gov |
| 1,3-Dicarbonyl compounds, PhI(OAc)2, KOH | - | Iodonium ylide | Reaction with HF to give 2-fluoro-1,3-dicarbonyls mdpi.com |
| Pyridinium 1,4-zwitterionic thiolates, Iodonium ylides | Copper(I) iodide | Metal carbene | [3+3] Annulation to form 1,4-oxathiins acs.org |
Mechanisms of Intramolecular and Intermolecular Cyclopropanation
There is currently no available research detailing the mechanisms of either intramolecular or intermolecular cyclopropanation reactions involving this compound. Typically, such reactions with iodoarenes might be expected to proceed through the formation of a hypervalent iodine species, which could then act as a carbene precursor or otherwise facilitate the cyclopropanation of an alkene. However, specific studies to elucidate these pathways for this compound, including the identification of key intermediates, transition states, and the influence of the diester functionalities on the reaction mechanism, have not been reported.
Oxidative Cyclization Reactions
Similarly, a detailed examination of the scientific literature does not yield specific examples or mechanistic investigations of oxidative cyclization reactions where this compound is the primary reactant or precursor. Oxidative cyclizations often involve the in situ generation of a more reactive oxidizing agent from a stable precursor, which then promotes the cyclization of a tethered substrate. For iodoarenes, this often involves oxidation to a hypervalent iodine(III) or iodine(V) species. The potential for this compound to participate in such reactions remains unexplored in the available literature.
Chemo-, Regio-, and Stereoselectivity in Reactions
Due to the lack of specific studies on the cyclopropanation and oxidative cyclization reactions of this compound, there is no empirical data to construct a detailed analysis of the chemo-, regio-, and stereoselectivity in these transformations. The steric hindrance and electronic effects of the two dimethyl carboxylate groups ortho and para to the iodine atom would be expected to exert significant control over the selectivity of any potential reaction. However, without experimental results, any discussion of these selectivity aspects would be purely speculative.
Advanced Spectroscopic and Structural Characterization of Dimethyl 2 Iodobenzene 1,3 Dicarboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of Dimethyl 2-iodobenzene-1,3-dicarboxylate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural assignment can be achieved.
The ¹H NMR spectrum of this compound is expected to reveal the distinct electronic environments of its protons. The aromatic region would show a characteristic pattern for the three adjacent protons on the benzene (B151609) ring, while the aliphatic region would feature a signal for the six equivalent protons of the two methyl ester groups.
The aromatic proton attached to the carbon between the two ester groups (C4-H) is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyls, appearing at the lowest field. The C6-H proton, being ortho to both an ester and the iodine atom, would also be significantly deshielded. The C5-H proton, positioned meta to both ester groups, would likely appear at the highest field (most upfield) among the aromatic protons. The coupling between these adjacent protons would result in a doublet of doublets (dd) for the C4-H and C6-H protons and a triplet (t) for the C5-H proton. The protons of the two methoxy (B1213986) groups (-OCH₃) are chemically equivalent and would appear as a sharp singlet, integrating to six protons.
Predicted ¹H NMR Data for this compound Spectrometer Frequency: 400 MHz, Solvent: CDCl₃
| Predicted Signal | Chemical Shift (δ, ppm) (Predicted Range) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration | Assignment |
|---|---|---|---|---|---|
| 1 | 8.0 - 8.2 | dd | J = 7.8, 1.5 | 1H | H-4 |
| 2 | 7.8 - 8.0 | dd | J = 7.8, 1.5 | 1H | H-6 |
| 3 | 7.3 - 7.5 | t | J = 7.8 | 1H | H-5 |
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For the symmetric this compound, a total of 8 distinct signals are predicted: 6 for the aromatic carbons and 2 for the ester carbons (the carbonyl and the methoxy carbons).
The carbon atom bonded to iodine (C2) is expected to appear at a relatively high field (low ppm value) due to the heavy-atom effect of iodine. The carbonyl carbons (C=O) of the ester groups will be the most deshielded, appearing at the lowest field. The aromatic carbons directly attached to the electron-withdrawing ester groups (C1 and C3) will also be deshielded. The methoxy carbons (-OCH₃) will appear in the typical aliphatic region.
Predicted ¹³C NMR Data for this compound Spectrometer Frequency: 100 MHz, Solvent: CDCl₃
| Predicted Signal | Chemical Shift (δ, ppm) (Predicted Range) | Assignment |
|---|---|---|
| 1 | 165 - 168 | 2 x C =O |
| 2 | 138 - 142 | C-4 |
| 3 | 133 - 136 | C-6 |
| 4 | 131 - 133 | C-1, C-3 |
| 5 | 128 - 130 | C-5 |
| 6 | 95 - 100 | C-2 |
To unambiguously assign each signal and confirm the connectivity of the molecule, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show correlations (cross-peaks) between the adjacent aromatic protons: H-4 with H-5, and H-5 with H-6. This confirms their neighborly relationship on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached (one-bond C-H correlation). It would definitively link the aromatic proton signals to their corresponding carbon signals (H-4 to C-4, H-5 to C-5, H-6 to C-6) and the methyl proton singlet to the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the molecular skeleton. Key expected correlations would include the methoxy protons (-OCH₃) showing a cross-peak to the carbonyl carbon (C=O), and the aromatic proton H-4 showing correlations to the carbonyl carbons and C-6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. A key NOESY correlation would be expected between the methoxy protons and the adjacent aromatic protons (H-6), confirming the spatial arrangement of the ester groups.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is used to determine the exact molecular weight and to deduce structural information from the compound's fragmentation patterns under ionization.
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₀H₉IO₄), the expected exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated and compared to the experimental value.
Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₁₀H₉IO₄ | 319.95456 |
| [M+H]⁺ | C₁₀H₁₀IO₄ | 320.96184 |
The method of ionization significantly influences how the molecule fragments.
Electrospray Ionization (ESI): As a soft ionization technique, ESI typically results in the formation of protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ with minimal initial fragmentation. Subsequent fragmentation in the mass spectrometer (MS/MS) would likely proceed through the loss of neutral molecules such as methanol (B129727) (CH₃OH, loss of 32 Da) or carbon monoxide (CO, loss of 28 Da) from the ester groups.
Electron Impact (EI): EI is a higher-energy ionization method that produces more extensive fragmentation. The mass spectrum of this compound under EI conditions would be expected to show a series of characteristic fragment ions. Common fragmentation pathways would include:
Loss of a methoxy radical (•OCH₃) to give an ion at m/z 289.
Loss of a carbomethoxy radical (•COOCH₃) to give an ion at m/z 261.
Loss of the iodine atom (•I) to give a fragment at m/z 193.
Cleavage of both ester groups, leading to smaller charged fragments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of its ester and aromatic functionalities. The ester groups give rise to a strong carbonyl (C=O) stretching vibration, which for aromatic esters typically appears in the range of 1730-1715 cm⁻¹. spectroscopyonline.com This is at a slightly lower wavenumber compared to saturated esters due to conjugation with the aromatic ring. spectroscopyonline.com Additionally, two distinct C-O stretching bands are characteristic of esters and are expected in the 1300-1000 cm⁻¹ region. spectroscopyonline.com One of these, the C-C-O stretch, is typically found between 1310-1250 cm⁻¹, while the O-C-C stretch is observed in the 1130-1100 cm⁻¹ range for aromatic esters. spectroscopyonline.com
The aromatic portion of the molecule also presents a unique set of absorption bands. The aromatic C-H stretching vibrations are typically observed as weak to medium bands in the 3100-3000 cm⁻¹ region. orgchemboulder.comlibretexts.org In-ring carbon-carbon stretching vibrations result in characteristic sharp peaks around 1600 cm⁻¹ and 1500-1400 cm⁻¹. orgchemboulder.compressbooks.pub Furthermore, the substitution pattern on the benzene ring influences the out-of-plane (oop) C-H bending vibrations, which appear as strong bands in the 900-675 cm⁻¹ range and can help confirm the 1,2,3-trisubstituted pattern of the molecule. orgchemboulder.comlibretexts.org
Table 1: Expected Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic Ester | C=O Stretch | 1730-1715 | Strong |
| C-C-O Stretch | 1310-1250 | Strong | |
| O-C-C Stretch | 1130-1100 | Strong | |
| Aromatic Ring | C-H Stretch | 3100-3000 | Weak to Medium |
| C=C Stretch (in-ring) | 1600-1585 | Medium | |
| C=C Stretch (in-ring) | 1500-1400 | Medium | |
| C-H Out-of-plane Bending | 900-675 | Strong |
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-Iodo-1,3-dimethoxybenzene, provides significant insight. nih.gov The crystal structure of 2-Iodo-1,3-dimethoxybenzene reveals an orthorhombic crystal system with the space group Cmc2₁, indicating a specific set of symmetry operations within the crystal lattice. nih.gov The unit cell dimensions define the repeating unit of the crystal. For halogenated aromatic compounds, the presence of the bulky and electron-rich halogen atom significantly influences the crystal packing. acs.orgoup.com In the case of 2-Iodo-1,3-dimethoxybenzene, the asymmetric unit contains half a molecule, with the other half generated by a mirror plane. nih.gov This highlights how molecular symmetry can be reflected in the crystal's space group symmetry.
Table 2: Crystallographic Data for 2-Iodo-1,3-dimethoxybenzene
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₉IO₂ |
| Crystal System | Orthorhombic |
| Space Group | Cmc2₁ |
| a (Å) | 12.5767 (13) |
| b (Å) | 8.6788 (8) |
| c (Å) | 8.4338 (9) |
| V (ų) | 920.55 (16) |
| Z | 4 |
Data sourced from reference nih.gov
The solid-state structure of halogenated aromatic esters is determined by a balance of steric and electronic factors, leading to a preferred molecular conformation and a network of intermolecular interactions. Conformational analysis of related structures reveals that the orientation of the ester groups relative to the benzene ring is a key feature. mdpi.com
A crucial intermolecular interaction in iodine-containing compounds is halogen bonding. nih.govnih.gov This is a non-covalent interaction where the electropositive region on the iodine atom, known as a σ-hole, interacts with a Lewis base (an electron-rich atom like oxygen or a π-system). nih.govacs.org The strength of this interaction is influenced by the other substituents on the aromatic ring; electron-withdrawing groups tend to enhance the σ-hole and strengthen the halogen bond. acs.org In the crystal packing of this compound, it is anticipated that the iodine atom would participate in halogen bonds, likely with the carbonyl oxygen atoms of neighboring molecules.
In addition to halogen bonding, C-H···π interactions are also expected to play a role in the crystal packing. These interactions involve a hydrogen atom from a C-H bond interacting with the electron-rich π-system of an aromatic ring of an adjacent molecule. The crystal structure of 2-Iodo-1,3-dimethoxybenzene shows the presence of C-H···π interactions, which link the molecules into a one-dimensional supramolecular architecture. nih.gov Specifically, a non-bonding C-I···π contact is also observed, with an I···Cg (centroid of the ring) distance of 3.695 Å, further stabilizing the crystal structure. nih.gov
Raman Spectroscopy and Other Advanced Vibrational Techniques
Raman spectroscopy, another form of vibrational spectroscopy, is complementary to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. For a molecule like this compound, with a center of symmetry being unlikely, many vibrational modes will be active in both IR and Raman spectra. However, their intensities will differ.
The symmetric vibrations of the benzene ring are typically strong in the Raman spectrum. Therefore, the ring breathing mode, which is often weak or absent in the IR spectrum, would be expected to show a strong signal in the Raman spectrum. The C-I stretching vibration would also be observable, typically in the low-frequency region of the spectrum. The symmetrical stretching of the two ester groups could also give rise to a distinct Raman signal. Detailed vibrational analyses of substituted benzenes have been extensively studied, providing a basis for assigning the observed Raman bands to specific normal modes of vibration. tandfonline.comtandfonline.comgoogle.com Advanced techniques such as surface-enhanced Raman spectroscopy (SERS) could be employed to significantly enhance the Raman signal, allowing for the study of this compound at very low concentrations or on surfaces.
Computational and Theoretical Investigations of Dimethyl 2 Iodobenzene 1,3 Dicarboxylate
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing information about transient species like transition states that are difficult to observe experimentally.
A chemical reaction can be visualized as the movement of atoms across a multi-dimensional potential energy surface (PES). libretexts.orglibretexts.org The PES maps the potential energy of a system as a function of its atomic coordinates. libretexts.org Reactants and products correspond to energy minima on this surface, while the pathway between them proceeds through a saddle point known as the transition state. libretexts.org
Computational methods can be used to map the PES for a given reaction involving Dimethyl 2-iodobenzene-1,3-dicarboxylate. By calculating the energy at various points along a reaction coordinate, an energy profile can be constructed. libretexts.org Sophisticated algorithms are used to locate the exact structure of the transition state, which is the point of maximum energy along the minimum energy path connecting reactants and products. libretexts.org The geometric structure of the transition state provides critical information about the bonding changes that occur during the reaction.
Once the stationary points on the PES (reactants, products, and transition states) have been located and their energies calculated, key kinetic and thermodynamic parameters can be determined.
Kinetics : The activation energy (Ea) of a reaction is determined by the energy difference between the transition state and the reactants. According to Transition State Theory, this energy barrier is the primary determinant of the reaction rate. researchgate.net A higher activation energy corresponds to a slower reaction. Computational studies can compare the activation energies for different potential reaction pathways, thereby predicting the most likely mechanism. researchgate.net For instance, in reactions involving hypervalent iodine compounds, DFT calculations have been successfully used to determine activation free energies that are in excellent agreement with experimental results. researchgate.net
| Parameter | How It Is Calculated | Significance |
|---|---|---|
| Activation Energy (Ea) | Energy(Transition State) - Energy(Reactant) | Determines the reaction rate (kinetics). researchgate.net |
| Reaction Enthalpy (ΔH) | Energy(Product) - Energy(Reactant) | Determines if a reaction is exothermic or endothermic (thermodynamics). |
| Rate Constant (k) | Calculated using Transition State Theory from Ea and vibrational frequencies. | Quantifies the speed of the reaction. researchgate.net |
Computational Prediction of Regioselectivity and Stereoselectivity
Computational methods serve as powerful tools for predicting the regioselectivity and stereoselectivity of chemical reactions. In the absence of specific published experimental or computational studies on the reactivity of this compound, we can infer potential reaction pathways and selectivities based on general principles of computational chemistry and studies of analogous substituted aromatic compounds.
Theoretical models, particularly those based on Density Functional Theory (DFT), can be employed to elucidate the electronic structure and reactivity of this compound. Key reactivity descriptors that can be computationally derived to predict regioselectivity include:
Fukui Functions and Dual Descriptors: These concepts, rooted in conceptual DFT, help in identifying the most nucleophilic and electrophilic sites within a molecule. By calculating the Fukui functions, one can predict where an electrophilic or nucleophilic attack is most likely to occur on the aromatic ring or at the ester functionalities.
Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential indicate nucleophilic centers, while areas of positive potential highlight electrophilic centers. For this compound, the iodine atom is expected to have a region of positive potential (a σ-hole), which is crucial for halogen bonding interactions.
Transition State Theory: To predict the stereoselectivity of reactions, particularly those involving chiral reagents or catalysts, computational chemists can model the transition states of the possible reaction pathways. By comparing the activation energies of different diastereomeric transition states, the most likely stereochemical outcome can be predicted.
For this compound, the bulky iodine atom and the two methyl dicarboxylate groups are expected to exert significant steric and electronic influence on incoming reagents, thus governing the regioselectivity of substitution reactions on the benzene (B151609) ring. Computational modeling of reaction profiles, including the identification of transition states and intermediates, would provide quantitative insights into these directing effects.
Table 1: Computational Methods for Predicting Reactivity
| Computational Method | Application in Predicting Selectivity | Predicted Outcome for this compound |
| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity indices. | Would reveal the most electron-rich and electron-poor sites, guiding predictions of electrophilic and nucleophilic attack. |
| Fukui Functions | Identification of local nucleophilic and electrophilic sites. | Would likely indicate the carbons ortho and para to the iodine as potential sites for nucleophilic attack, and the iodine itself as an electrophilic center. |
| Electrostatic Potential (ESP) Maps | Visualization of charge distribution. | Would show negative potential around the carbonyl oxygens and a positive σ-hole on the iodine atom. |
| Transition State Modeling | Determination of activation energies for different reaction pathways. | Would allow for the prediction of the most favorable regio- and stereoisomeric products in a given reaction. |
Analysis of Non-Covalent Interactions
Non-covalent interactions play a pivotal role in determining the supramolecular chemistry, crystal packing, and interaction of molecules with their environment. For this compound, halogen bonding is a particularly significant non-covalent interaction.
Halogen Bonding Interactions (C-I···O, C-I···N, C-I···π, I···I)
The iodine atom in this compound possesses an anisotropic distribution of electron density, leading to a region of positive electrostatic potential on the outermost portion of the iodine atom, along the extension of the C-I covalent bond. This region is known as a "σ-hole" and it can interact favorably with electron-rich sites, forming what is known as a halogen bond.
C-I···O Interactions: The carbonyl oxygen atoms of the ester groups in neighboring molecules or in solvent molecules can act as halogen bond acceptors, interacting with the σ-hole of the iodine atom. These interactions are highly directional and can influence the packing of the molecules in the solid state.
C-I···N Interactions: In the presence of Lewis bases containing nitrogen, such as amines or pyridines, strong C-I···N halogen bonds can be formed.
C-I···π Interactions: The electron-rich π-system of an aromatic ring can also act as a halogen bond acceptor, leading to C-I···π interactions.
I···I Interactions: In some cases, type II halogen-halogen interactions can occur, where the positive σ-hole of one iodine atom interacts with the negative equatorial belt of another.
The strength of these halogen bonds depends on the polarizability of the halogen atom (increasing down the group, so iodine forms the strongest halogen bonds) and the electron-withdrawing nature of the substituents on the aromatic ring. The two electron-withdrawing carboxylate groups in this compound are expected to enhance the positive character of the σ-hole on the iodine atom, thereby strengthening its halogen bonding capabilities.
Dispersion-Corrected DFT Approaches
Standard DFT functionals often fail to accurately describe non-covalent interactions, particularly those dominated by dispersion forces, such as halogen bonds. To overcome this limitation, dispersion-corrected DFT (DFT-D) methods are employed. These methods add an empirical term to the DFT energy to account for dispersion interactions.
The use of DFT-D methods is crucial for the accurate computational modeling of systems involving this compound, especially when studying its crystal structure, self-assembly, or interactions with other molecules. These methods provide more reliable geometries and interaction energies for halogen-bonded complexes.
Molecular Dynamics Simulations (if applicable for conformational studies or solvent effects)
While no specific molecular dynamics (MD) simulations for this compound have been reported in the literature, this computational technique would be highly applicable for studying its dynamic behavior.
MD simulations could be used to:
Explore Conformational Landscapes: Investigate the rotational freedom of the two methyl dicarboxylate groups and determine the most stable conformations of the molecule in different environments.
Study Solvent Effects: Simulate the behavior of the molecule in various solvents to understand how solvent-solute interactions, including halogen bonding to solvent molecules, affect its conformation and dynamics.
Analyze Intermolecular Interactions: In simulations of the bulk liquid or solid state, MD can provide detailed insights into the nature and lifetime of intermolecular interactions, including halogen bonds and van der Waals forces.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling (if applicable to reactivity, not biological activity)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their activity or properties. While typically used in drug design, these methods can also be applied to predict the reactivity of chemical compounds.
For a series of related iodobenzene derivatives, a QSAR/QSPR model could be developed to predict their reactivity in a specific reaction. The model would use a set of calculated molecular descriptors as independent variables. These descriptors can be categorized as:
Electronic Descriptors: Such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).
Steric Descriptors: Like molecular volume, surface area, and specific steric parameters.
Topological Descriptors: Which describe the connectivity of the atoms in the molecule.
By building a statistically significant model based on a training set of compounds with known reactivity, the reactivity of new compounds, including this compound, could be predicted. However, the development of such a model would require a substantial amount of experimental data on a series of structurally similar compounds, which is not currently available for this specific class of molecules.
Advanced Applications in Organic Synthesis and Materials Science
Strategic Building Block in Organic Synthesis
The unique arrangement of functional groups on the benzene (B151609) ring makes Dimethyl 2-iodobenzene-1,3-dicarboxylate a valuable starting material for the synthesis of elaborate molecular architectures. The carbon-iodine bond serves as a key handle for cross-coupling reactions, while the diester functionalities offer pathways for cyclization, derivatization, or polymerization.
The construction of polycyclic aromatic hydrocarbons (PAHs) and their derivatives often relies on the strategic assembly of smaller aromatic units. This compound serves as a foundational component in this context, particularly for creating functionalized polycyclic systems. For instance, it has been identified as a building block in the synthesis of fluorene (B118485) derivatives, which are important in the development of organic materials for electronic devices google.com.
The typical synthetic strategy involves a two-stage process:
Carbon-Carbon Bond Formation: The aryl iodide is first subjected to a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) to attach a new aromatic or aliphatic substituent.
Intramolecular Cyclization: Subsequent reaction conditions are employed to induce an intramolecular cyclization, often involving the ester groups, to form the fused ring system characteristic of a polycyclic aromatic compound. This approach allows for precise control over the final structure and the incorporation of functional groups that can tune the electronic and photophysical properties of the material.
The biaryl motif is a core structural unit in many pharmaceuticals, agrochemicals, and functional materials. The carbon-iodine bond in this compound is ideally suited for participating in transition-metal-catalyzed cross-coupling reactions to form C-C bonds, enabling the synthesis of functionalized biaryls.
Furthermore, this compound can be converted into diaryliodonium salts, which are powerful arylating reagents in their own right. These salts can then be used in transition-metal-free arylation reactions to construct biaryl and polyaryl systems beilstein-journals.org. The synthesis of biaryls can be achieved through two primary pathways starting from this compound:
| Pathway | Description | Key Intermediates |
| Direct Cross-Coupling | The aryl iodide is directly coupled with a suitable partner, such as a boronic acid (Suzuki), organotin compound (Stille), or terminal alkyne (Sonogashira), using a palladium or copper catalyst. | Aryl boronic acids, organostannanes |
| Via Diaryliodonium Salts | The compound is first oxidized and reacted with another arene to form a diaryliodonium salt. This salt then acts as an electrophilic aryl source in reactions with nucleophiles to form the biaryl linkage, often under metal-free conditions. | Diaryliodonium triflates or tetrafluoroborates |
This dual reactivity makes it a highly versatile precursor for accessing a wide library of substituted biaryl compounds.
While specific examples in the literature are not widespread, the structure of this compound makes it a promising candidate for creating functional polymers. The two dimethyl ester groups allow it to act as a monomer in step-growth polymerization reactions, such as transesterification, to form polyesters.
The key advantage of using this molecule as a monomer is the retention of the iodine atom as a pendant group along the polymer backbone. This pendant aryl iodide serves as a reactive site for post-polymerization modification. Various functional groups or side chains can be grafted onto the polymer chain using the same cross-coupling chemistry applicable to the small molecule, allowing for the synthesis of precisely tailored macromolecular structures.
Role in Development of New Reagents and Catalytic Systems
Beyond its direct use as a structural building block, this compound is a valuable precursor for the synthesis of hypervalent iodine reagents. These reagents are known for their low toxicity, high efficiency, and unique reactivity, serving as powerful alternatives to heavy metal-based reagents in modern organic synthesis.
The iodine atom in this compound can be readily oxidized from the I(I) to the I(III) state, forming the basis for a wide range of hypervalent iodine(III) reagents. This transformation is typically achieved using common oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone beilstein-journals.orgorganic-chemistry.org.
Iodonium (B1229267) Salts: Diaryliodonium salts are versatile arylating agents. The synthesis from an aryl iodide like this compound involves oxidation in the presence of a second aromatic compound and a strong acid beilstein-journals.org. These salts are stable, crystalline solids and serve as electrophilic aryl sources.
Iodonium Ylides: Iodonium ylides are important carbene precursors that offer a safer alternative to diazo compounds digitellinc.comuwaterloo.ca. Their synthesis is a two-step process starting from the aryl iodide digitellinc.comresearchgate.net:
Oxidation: The aryl iodide is first oxidized to a (diacetoxyiodo)arene derivative.
Ylide Formation: This intermediate is then reacted with a compound containing an acidic C-H bond (e.g., dimethyl malonate) in the presence of a base to form the stable iodonium ylide digitellinc.comresearchgate.netresearchgate.net.
The general schemes for these transformations are presented below.
| Reagent Type | General Synthesis Scheme | Key Reagents |
| (Diacetoxyiodo)arene | Ar-I → Ar-I(OAc)₂ | Peracetic acid or m-CPBA |
| Diaryliodonium Salt | Ar-I + Ar'-H → [Ar-I-Ar']⁺X⁻ | m-CPBA, TfOH or H₂SO₄ |
| Iodonium Ylide | Ar-I(OAc)₂ + CH₂(CO₂R)₂ → Ar=C(CO₂R)₂ | Base (e.g., KOH) |
The use of this compound or its direct derivatives as ligands in transition metal catalysis is not a prominently reported application in the scientific literature. The research focus for this compound is overwhelmingly centered on the reactivity of the carbon-iodine bond and the capacity of the iodine atom to be oxidized to a hypervalent state, rather than its ability to act as a coordinating ligand for a metal center.
Intermediates for Specialty Chemicals and Fine Chemicals
The molecular architecture of this compound makes it a significant intermediate in the synthesis of high-value specialty and fine chemicals. The presence of the iodine atom allows for the introduction of various functional groups through well-established cross-coupling reactions, while the ester moieties can be hydrolyzed to carboxylic acids or converted to other derivatives, providing multiple pathways for molecular elaboration.
Agrochemical Intermediates (focus on synthetic utility)
While specific examples of agrochemicals derived directly from this compound are not extensively documented in public literature, its structural motifs are relevant to the synthesis of complex agrochemical compounds. The synthetic utility of iodinated aromatic compounds is well-established in the agrochemical industry. For instance, the pentafluorosulfanyl (SF5) group, which has garnered significant attention in agrochemical development, is often incorporated into molecules using iodinated precursors. nih.gov The carbon-iodine bond in this compound serves as a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental for constructing the complex carbon skeletons of modern pesticides and herbicides.
The general synthetic utility can be outlined as follows:
Core Scaffold Modification: The iodo-dicarboxylate core can be coupled with various boronic acids, alkenes, or alkynes to introduce new carbon-carbon bonds.
Functional Group Interconversion: The methyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted into amides, acid chlorides, or other functional groups common in bioactive molecules.
These potential transformations are summarized in the table below.
| Reaction Type | Reagents & Conditions | Potential Product Class |
| Suzuki Coupling | Aryl/Alkyl Boronic Acid, Pd Catalyst, Base | Substituted Biphenyls or Alkyl Arenes |
| Heck Coupling | Alkene, Pd Catalyst, Base | Substituted Styrenes or Cinnamic Esters |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | Aryl Alkynes |
| Hydrolysis | NaOH or KOH, then H+ | 2-Iodobenzene-1,3-dicarboxylic acid |
| Amidation | Amine, Heat or Coupling Agent | 2-Iodobenzene-1,3-dicarboxamide |
Pharmaceutical Intermediates (focus on synthetic utility)
The utility of iodinated aromatic compounds as pharmaceutical intermediates is significant. nbinno.comnbinno.com The iodine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and a key reactant in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of active pharmaceutical ingredients (APIs). Although detailed synthetic routes starting from this compound are proprietary or not widely published, its potential as a building block is clear. For example, substituted anilines, including iodoanilines, are precursors to important heterocyclic scaffolds like quinazolinones. mdpi.com The dicarboxylate functionality adds another layer of synthetic versatility, allowing for the creation of molecules with multiple points of interaction with biological targets.
The synthetic utility in a pharmaceutical context is highlighted by its potential role in building complex molecular frameworks, as illustrated in the following table.
| Synthetic Step | Transformation | Relevance in Pharmaceutical Synthesis |
| Cross-Coupling | Introduction of diverse side chains (aryl, heteroaryl, alkyl) | Creation of novel analogues for structure-activity relationship (SAR) studies |
| Metal-Halogen Exchange | Formation of an organolithium or Grignard reagent | Allows for subsequent reaction with various electrophiles to build complexity |
| Conversion to Amides | Reaction with amines | Amide bonds are a cornerstone of peptide mimics and many other drug classes |
| Ring-Forming Reactions | Intramolecular cyclization post-modification | Synthesis of heterocyclic systems, which are prevalent in pharmaceuticals |
Functional Materials Development
The unique electronic and structural properties of this compound make it a candidate for the development of advanced functional materials. The combination of a heavy halogen atom and conjugated ester groups provides opportunities in optoelectronics, supramolecular chemistry, and polymer science.
Precursors for Optoelectronic Materials
The development of novel organic materials for optoelectronic applications is a rapidly growing field. rsc.orgchemrxiv.org While this compound is not a conventional optoelectronic material itself, it can serve as a building block for larger, more complex systems. The carbon-iodine bond can be used to introduce fluorescent or phosphorescent moieties onto the aromatic ring via cross-coupling reactions. The presence of the heavy iodine atom could also facilitate intersystem crossing, a property that is desirable for materials used in applications like organic light-emitting diodes (OLEDs) that utilize phosphorescence. The ester groups provide a means to tune solubility and influence the solid-state packing of derived materials, which are critical factors for device performance.
Applications in Supramolecular Chemistry (e.g., halogen-bonded assemblies)
Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor). nih.govacs.org This interaction has become a powerful tool in crystal engineering and the design of supramolecular assemblies. oup.comnih.gov The iodine atom in this compound is a potent halogen bond donor, particularly due to the electron-withdrawing nature of the adjacent carboxylate groups, which enhances the positive character of the σ-hole on the iodine.
The carbonyl oxygen atoms of the ester groups can act as halogen bond acceptors. This dual functionality allows for the potential formation of self-assembled, ordered structures. In the presence of other Lewis bases, such as pyridines or sulfoxides, this compound can form co-crystals with predictable and robust structural motifs. oup.com
Potential Halogen Bonding Interactions:
Donor: The iodine atom on the benzene ring.
Acceptor: The carbonyl oxygen of the ester groups (intramolecularly or intermolecularly) or other Lewis basic molecules.
These interactions can be used to construct complex, multi-component assemblies with tailored architectures.
| Interaction Type | Donor | Acceptor | Resulting Structure |
| Self-Assembly | Iodine Atom | Carbonyl Oxygen | 1D chains or 2D sheets |
| Co-crystallization | Iodine Atom | N-heterocycle (e.g., Pyridine) | Discrete trimers or extended networks |
| Co-crystallization | Iodine Atom | Sulfoxide Oxygen | Robust supramolecular synthons |
Contributions to Polymer Science (e.g., monomer synthesis)
Dicarboxylic acids and their esters are fundamental monomers in the synthesis of polyesters and polyamides. nih.govnih.gov this compound can function as a specialty monomer to create polymers with unique properties. Through polycondensation reactions with diols or diamines, it can be incorporated into polymer backbones.
The presence of the bulky and heavy iodine atom along the polymer chain would be expected to influence the material's properties significantly:
Increased Refractive Index: The high electron density of iodine can lead to polymers with higher refractive indices, which are useful for optical applications.
Enhanced Thermal Stability: The rigid aromatic core can contribute to a higher glass transition temperature (Tg) and improved thermal stability.
Post-Polymerization Modification: The C-I bond can serve as a reactive site for grafting side chains onto the polymer backbone, allowing for the tuning of properties after polymerization.
The general scheme for polymerization would involve the reaction of this compound with a diol (for polyesters) or a diamine (for polyamides) at elevated temperatures, often with a catalyst, to form the polymer and release methanol (B129727) as a byproduct. journal-asia.educationresearchgate.net
Perspectives and Future Research Directions
Innovations in Green and Sustainable Synthesis
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For iodoarenes like dimethyl 2-iodobenzene-1,3-dicarboxylate, future research will focus on replacing traditional iodination methods, which often rely on harsh reagents, with greener alternatives. A significant area of innovation involves the use of hypervalent iodine reagents and catalysis, which can be made more sustainable.
Key research directions include:
Oxygen as the Terminal Oxidant: The use of O2 as the ultimate oxidant in catalytic systems represents a major step towards sustainable chemistry. nsf.gov Aldehyde-promoted aerobic oxidation catalysis is one such method that could be adapted for the synthesis of functionalized iodoarenes. nsf.gov
In Situ Reagent Generation: Methods that generate the oxidizing species in situ, such as the combination of hydrogen peroxide and acetic anhydride (B1165640) to produce peracetic acid, avoid the handling of hazardous reagents. nsf.gov
One-Pot Transformations: The development of one-pot reaction sequences, such as a Diels-Alder/oxidation/iodination pathway, can significantly improve efficiency. nih.gov A notable example involves the combination of tert-butyl hydroperoxide (TBHP) and zinc iodide, which can achieve oxidation and iodination in a single step at ambient temperatures. nih.gov
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Iodoarenes This table is interactive. You can sort and filter the data.
| Feature | Traditional Methods | Green/Sustainable Future Directions |
|---|---|---|
| Oxidants | Stoichiometric metal oxidants (e.g., KMnO4), peracids (e.g., m-CPBA) | Catalytic systems using O2 or H2O2 as the terminal oxidant nsf.gov |
| Reagents | Elemental iodine, nitric acid wikipedia.org | In situ generated oxidants, recyclable polymer-supported reagents nsf.govnih.gov |
| Solvents | Often chlorinated solvents | Aqueous solutions, recyclable solvents, or solvent-free conditions nsf.govnih.gov |
| Efficiency | Multi-step processes with significant waste | One-pot syntheses, catalytic cycles reducing waste generation nih.gov |
| Byproducts | Significant inorganic and organic waste | Water is a common byproduct, minimizing hazardous waste nsf.gov |
High-Throughput Experimentation and Automated Synthesis Integration
High-Throughput Experimentation (HTE) has become an indispensable tool for accelerating reaction discovery and optimization. researchgate.net For a versatile substrate like this compound, which can participate in numerous cross-coupling reactions (e.g., Sonogashira, Heck), HTE offers a rapid pathway to identify optimal reaction conditions. wikipedia.org
Future applications will involve:
Automated Screening Platforms: Integrating HTE with automated synthesis workstations allows for the systematic and rapid exploration of vast arrays of catalysts, ligands, solvents, and bases. nih.goveui.eu This is crucial for optimizing challenging transformations or developing novel catalytic systems for reactions involving sterically hindered substrates like this compound.
Robotic Synthesis: Fully automated platforms, sometimes referred to as "self-driving laboratories," can design, execute, and analyze experiments with minimal human intervention. chemrxiv.org These systems can use AI to learn from previous results and propose new experiments, dramatically accelerating the discovery of new derivatives and reaction protocols. chemrxiv.orgyoutube.com The use of microscale HTE is particularly effective for quickly mapping the scope of a reaction with various aryl halides. researchgate.net
Process Development: Automated reaction stations that allow for parallel optimization of temperature, stirring, and reagent addition will be key to scaling up the synthesis of valuable derivatives derived from this compound. youtube.com
Table 2: Parameters for Optimization via HTE in Aryl Halide Coupling Reactions This table is interactive. You can sort and filter the data.
| Parameter | Variables for Screening | Rationale for Optimization | Relevant Findings |
|---|---|---|---|
| Catalyst | Nickel, Palladium, Copper complexes nih.goveui.euacs.org | Finding the most active and selective metal center for a specific transformation. | Nickel-catalyzed cyanations and Palladium-catalyzed carbonylations have been successfully developed using HTE. nih.govacs.org |
| Ligand | Phosphines, N-heterocyclic carbenes, Pyridines | Tuning the steric and electronic properties of the metal center to improve yield and selectivity. | A pyridine-based ligand was found to be key for a productive cross-coupling reaction. researchgate.net |
| Solvent | Aprotic polar (e.g., DMF, DMSO), Ethers (e.g., Dioxane), Toluene | Solvating reagents, influencing catalyst stability and reactivity. | Systematic exploration of solvent combinations is a core component of HTE workflows. eui.eu |
| Base | Inorganic (e.g., K2CO3), Organic (e.g., DBU) | Activating substrates or catalysts in the reaction cycle. | Crucial for reactions like the Heck and Sonogashira couplings. wikipedia.org |
Advanced Computational Design of Novel Derivatives
Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding the synthesis of new functional compounds. rsc.org For this compound, computational methods can accelerate the design of derivatives with tailored electronic, steric, and functional properties.
Future research will leverage:
Density Functional Theory (DFT): DFT calculations can be used to predict key molecular properties such as bond energies, electronic structures, and ionization potentials. mdpi.comresearchgate.net This information is vital for understanding the reactivity of the C-I bond and predicting how modifications to the aromatic ring or ester groups will influence its behavior in synthetic reactions. For instance, DFT can elucidate the energetics of dynamic processes like eui.eumdpi.com-sigmatropic shifts observed in related iodoarenes. mdpi.comresearchgate.net
Machine Learning (ML): By training ML models on large datasets of known reactions, it's possible to predict the outcomes of new reactions and suggest optimal synthesis routes. mit.edu This approach can be used to identify promising derivatives of this compound for specific applications without the need for exhaustive experimental screening.
In Silico Screening: Virtual libraries of derivatives can be computationally generated and screened for desired properties, such as binding affinity to a biological target or specific photophysical characteristics. This allows researchers to prioritize the most promising candidates for actual synthesis.
Table 3: Application of Computational Methods to Iodobenzene Derivatives This table is interactive. You can sort and filter the data.
| Computational Method | Predicted Property | Significance for Derivative Design |
|---|---|---|
| Density Functional Theory (DFT) | Ionization Energies, Vibrational Frequencies researchgate.net | Predicts reactivity and allows for spectroscopic characterization. |
| DFT / NBO Analysis | Wiberg Bond Index, Natural Charges mdpi.comchemrxiv.org | Quantifies bond strength (e.g., C-I bond) and charge distribution to predict reactive sites. |
| Molecular Dynamics (MD) | Aggregation behavior, Solvent interactions bath.ac.ukbham.ac.uk | Understands intermolecular forces, crucial for designing materials or formulating solutions. |
| Condensed Fukui Function (CFF) | Sites for electrophilic/nucleophilic attack chemrxiv.orgresearchgate.net | Predicts regioselectivity in substitution reactions on the aromatic ring. |
Exploration of Unprecedented Reactivity Modes
While the classical reactivity of aryl iodides in cross-coupling reactions is well-established, future research will explore more unconventional transformations of this compound. wikipedia.org Its unique electronic and steric environment may enable novel reaction pathways.
Potential areas of exploration include:
Aryne Precursors: The strategic placement of the iodo group and two electron-withdrawing esters could facilitate its use as a precursor for a highly functionalized benzyne (B1209423) intermediate. The generation of arynes from substituted aryl(mesityl)iodonium salts is a known strategy that could be adapted. nih.gov This would open pathways to complex polycyclic and heterocyclic structures through cycloaddition reactions.
Hypervalent Iodine Catalysis: this compound itself could serve as a precatalyst in oxidative transformations. The iodine atom can be oxidized in situ to a hypervalent state (I(III) or I(V)), which can then mediate a wide range of reactions, offering a metal-free alternative to many catalytic processes. nih.gov
Radical Reactions: The relatively weak C-I bond makes it a candidate for radical-based transformations. Photoredox catalysis, for example, could be used to generate an aryl radical from this compound, which could then participate in novel C-C or C-heteroatom bond-forming reactions. nih.gov
Iodine(III)-Catalyzed Rearrangements: Recent work has shown that iodine(III) catalysts can promote complex cyclization/rearrangement cascades, such as a 1,2-aryl shift, to build functionalized heterocycles. acs.org Applying such methodologies to substrates derived from this compound could lead to new molecular scaffolds.
Table 4: Reactivity Modes of Iodoarenes This table is interactive. You can sort and filter the data.
| Reactivity Mode | Key Reagents/Conditions | Intermediate/Reactive Species | Typical Products |
|---|---|---|---|
| Organometallic Formation | Mg | Grignard Reagent (Aryl-MgI) wikipedia.org | Substituted benzenes after reaction with electrophiles. |
| Metal-Catalyzed Cross-Coupling | Pd or Cu catalyst, Base | Oxidative Addition Complex wikipedia.org | Biaryls, alkynylated arenes, vinylated arenes. |
| Hypervalent Iodine Chemistry | Strong Oxidants (e.g., peracids) | Aryl Iodine(III/V) Species nih.govarkat-usa.org | Products of oxidation, dearomatization, or ligand transfer. |
| Aryne Formation | Strong Base (e.g., LHMDS) | Benzyne nih.gov | Cycloadducts, polysubstituted arenes. |
| Photoredox Catalysis | Photocatalyst, Light | Aryl Radical nih.govacs.org | Products of radical addition or coupling. |
Synergistic Approaches Combining Synthetic and Computational Methodologies
The most profound advances will likely emerge from the tight integration of experimental synthesis and computational analysis. nih.gov This synergy allows for a cycle of prediction, synthesis, and validation that is far more powerful than either approach in isolation. rsc.orgrsc.org
Future research will be characterized by:
Mechanism Elucidation: When a new reaction involving this compound is discovered, computational studies (like DFT) will be employed to map out the potential energy surface, identify transition states, and rationalize the observed selectivity. rsc.org This understanding is crucial for optimizing the reaction and extending its scope. The combination of NMR spectroscopy and DFT calculations has proven particularly powerful for understanding dynamic structures and reaction mechanisms. mdpi.comresearchgate.net
Rational Catalyst Design: Instead of screening catalysts by trial and error, computational models can predict which catalyst structures are most likely to be effective for a given transformation. rsc.org Experimentalists can then synthesize and test a much smaller, more targeted set of catalysts.
Data-Driven Discovery: Experimental data from HTE can be used to train and refine computational and machine learning models. mit.edu This creates a feedback loop where experiments generate data to improve predictive models, and the models, in turn, guide more efficient and successful future experiments. This integrated approach moves chemical research from simple execution to deep understanding and rational design. ed.gov
Q & A
Q. What are the optimal synthetic routes for preparing dimethyl 2-iodobenzene-1,3-dicarboxylate, and how can purity be ensured?
-
Methodological Answer : The compound is synthesized via iodination of dimethyl benzene-1,3-dicarboxylate using iodine monochloride (ICl) in acetic acid at 60–80°C . Alternative routes include palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with iodobenzene derivatives . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol . Purity validation requires HPLC (>98% peak area) and melting point consistency (±1°C).
-
Table 1 : Common Synthetic Methods and Yields
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Direct iodination | ICl, CH₃COOH, 70°C | 65–75 | |
| Pd-catalyzed coupling | Pd(OAc)₂, PPh₃, K₂CO₃, DMF | 80–85 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include ester methyl groups (δ ~3.9 ppm, singlet) and aromatic protons (δ ~8.1–8.3 ppm, doublets) .
- IR Spectroscopy : Strong C=O stretches (~1720 cm⁻¹) and C-I vibrations (~560 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Resolves iodine’s steric effects on ester conformation (e.g., dihedral angles >60°) .
Q. How does the reactivity of this compound compare to non-iodinated analogs?
- Methodological Answer : The iodo group enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., with amines or thiols) . Ester groups participate in hydrolysis (KOH/EtOH) or transesterification (ROH, acid catalyst). Comparative studies show iodinated derivatives react 3–5× faster than chloro/bromo analogs in SNAr reactions .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact due to potential iodide toxicity . Store in amber vials at 4°C to prevent photodegradation. Spills require neutralization with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How can kinetic vs. thermodynamic control be leveraged in reactions involving this compound?
- Methodological Answer :
- Kinetic Control : Low temperatures (0–25°C) favor faster SNAr products (e.g., para-substituted amines) .
- Thermodynamic Control : Prolonged heating (80°C) shifts equilibrium toward sterically favored meta-substitution . Isotopic labeling (¹³C-I) tracks regioselectivity via NMR .
Q. What strategies optimize catalytic efficiency in cross-coupling reactions using this compound?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance Pd catalyst turnover .
- Ligand Design : Bulky phosphines (e.g., XPhos) suppress β-hydride elimination, improving yields by 15–20% .
- DOE (Design of Experiments) : Fractional factorial designs identify critical parameters (e.g., catalyst loading, temperature) .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
Q. How should researchers address contradictory data in regioselectivity studies?
- Methodological Answer : Discrepancies arise from solvent polarity or impurity interference. Validate via:
- Control Experiments : Repeat reactions with rigorously dried solvents .
- In Situ Monitoring : React-IR tracks intermediate formation .
- Crystallographic Validation : Compare X-ray structures of products .
Q. What multi-step synthetic pathways incorporate this compound into complex architectures?
- Methodological Answer :
- Step 1 : Suzuki coupling to install aryl groups at the iodine position .
- Step 2 : Ester hydrolysis (LiOH/H₂O) yields dicarboxylic acids for polymer synthesis .
- Step 3 : Cyclization via Heck reaction forms fused heterocycles (e.g., indoles) .
Q. What theoretical frameworks explain the compound’s electronic effects in supramolecular chemistry?
- Methodological Answer :
Hyperconjugation between iodine’s σ* orbital and ester carbonyls lowers LUMO energy (–1.8 eV), enhancing host-guest interactions . Frontier molecular orbital (FMO) analysis guides design of charge-transfer complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
